

# biological activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

**Cat. No.:** B1586375

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **2-(2-Ethoxy-2-oxoethyl)nicotinic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Versatile Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental component of cellular metabolism and has long been utilized in pharmacology, primarily for its potent effects on lipid profiles.<sup>[1][2]</sup> Its ability to lower harmful cholesterol (LDL and VLDL) and triglycerides while significantly raising beneficial high-density lipoprotein (HDL) cholesterol has established it as a key agent in cardiovascular disease management.<sup>[1][2][3]</sup> The therapeutic potential of the nicotinic acid scaffold, however, extends far beyond lipid modulation.<sup>[4][5]</sup> By chemically modifying the core structure, researchers have unlocked a diverse array of biological activities, transforming the simple vitamin into a versatile platform for drug discovery.

This guide focuses on a specific class of these compounds: **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** derivatives. The parent compound, identified by CAS number 35969-51-8, serves as a crucial starting material or intermediate for creating novel molecules with enhanced potency, selectivity, and diverse therapeutic applications.<sup>[6][7][8]</sup> This strategic derivatization aims to explore new biological targets and overcome the limitations of nicotinic acid, such as the common side effect of cutaneous flushing.<sup>[1]</sup> We will delve into the synthesis, mechanisms of

action, and structure-activity relationships of these derivatives across several key therapeutic areas.

## Key Biological Activities & Mechanisms of Action

The modification of the **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** core has yielded derivatives with significant potential in antimicrobial, anti-inflammatory, anticancer, and vasorelaxant applications.

### Antimicrobial and Antifungal Activity

A prominent area of investigation for nicotinic acid derivatives is in the fight against infectious diseases. Research has demonstrated that by transforming the nicotinic acid starting material into novel acylhydrazones and subsequently into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives, potent antimicrobial agents can be developed.[9]

**Mechanism & Structure-Activity Relationship (SAR):** The biological activity of these compounds is highly dependent on their chemical structure. Studies comparing acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts revealed that the acylhydrazone group often confers greater biological activity.[9] A key SAR finding is the significant enhancement of antimicrobial efficacy by the presence of a 5-nitrofuran substituent. For instance, an acylhydrazone derivative bearing this group showed remarkable activity against Gram-positive bacteria, including a methicillin-resistant *Staphylococcus aureus* (MRSA) strain with a Minimum Inhibitory Concentration (MIC) of 7.81  $\mu\text{g}/\text{mL}$  and against *Staphylococcus epidermidis* with an MIC as low as 1.95  $\mu\text{g}/\text{mL}$ .[9]

Interestingly, while some acylhydrazones were inactive against fungal strains, their corresponding 1,3,4-oxadiazoline derivatives showed good activity, indicating that different structural scaffolds can be tuned for different microbial targets.[9] Importantly, the most effective antimicrobial compounds in these studies did not exhibit cytotoxicity against normal cell lines, highlighting their potential for safe therapeutic use.[9]

#### Quantitative Data Summary: Antimicrobial Activity

| Compound Type      | Substituent  | Target Organism             | MIC ( $\mu$ g/mL) | MBC ( $\mu$ g/mL) | Reference |
|--------------------|--------------|-----------------------------|-------------------|-------------------|-----------|
| Acylhydrazone      | 5-nitrofuran | S. epidermidis ATCC 12228   | 1.95              | 3.91              | [9]       |
| Acylhydrazone      | 5-nitrofuran | S. aureus ATCC 43300 (MRSA) | 7.81              | 15.62             | [9]       |
| 1,3,4-Oxadiazoline | 5-nitrofuran | B. subtilis ATCC 6633       | 7.81              | -                 | [9]       |
| 1,3,4-Oxadiazoline | 5-nitrofuran | S. aureus ATCC 6538         | 7.81              | -                 | [9]       |

| 1,3,4-Oxadiazoline | 5-nitrofuran | C. albicans ATCC 10231 | 15.62 | - | [9] |

## Anti-inflammatory and Analgesic Effects

Nicotinic acid is known to exert effects on immune cells, a mechanism that is at least partially independent of its lipid-lowering properties.[5] This has inspired the development of novel nicotinic acid derivatives as potent anti-inflammatory agents with potentially improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]

**Mechanism of Action:** These derivatives have been shown to significantly inhibit the production of key inflammatory mediators. In studies using LPS-stimulated RAW 264.7 macrophage cells, certain derivatives demonstrated comparable potency to ibuprofen in reducing the levels of TNF- $\alpha$ , IL-6, iNOS, and COX-2.[10] The primary mechanism involves suppressing the inflammatory cascade triggered by stimuli like lipopolysaccharide (LPS), thereby reducing the production of nitric oxide and other pro-inflammatory cytokines.[10] Molecular docking studies have further suggested that these compounds can bind effectively within the active site of the COX-2 enzyme, providing a rationale for their activity.[10]



[Click to download full resolution via product page](#)

Caption: Inhibition of the LPS-induced inflammatory cascade in macrophages.

## Anticancer Activity via VEGFR-2 Inhibition

Targeting angiogenesis, the process by which new blood vessels are formed, is a cornerstone of modern cancer therapy. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of this process. Novel nicotinic acid derivatives have been designed and synthesized as selective and potent inhibitors of VEGFR-2.[12]

**Mechanism of Action:** One particularly effective derivative, compound 5c from a cited study, demonstrated a VEGFR-2 inhibition  $IC_{50}$  of just 0.068  $\mu M$ .[12] The mechanism involves binding to the VEGFR-2 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration. This inhibition of angiogenesis effectively chokes off the tumor's blood supply. Furthermore, these compounds were shown to induce apoptosis (programmed cell death) in cancer cells, as evidenced by a significant, 4.3-fold increase in caspase-3 levels.[12] The dual action of anti-angiogenesis and apoptosis induction makes these derivatives highly promising anticancer candidates.[12]



[Click to download full resolution via product page](#)

Caption: Mechanism of VEGFR-2 signaling inhibition by nicotinic acid derivatives.

## Vasorelaxant and Antioxidant Properties

Capitalizing on the known vasodilatory properties of nicotinic acid, researchers have explored derivatives that can induce vasorelaxation, a desirable effect for treating hypertension and other cardiovascular conditions.[13][14]

**Mechanism of Action:** Thionicotinic acid derivatives, for example, have been shown to exert dose-dependent vasorelaxation on rat thoracic aorta.[13][14] This effect is mediated by the vascular endothelium. The mechanism involves the partial production of nitric oxide (NO) and prostacyclin, two key signaling molecules that cause the smooth muscle of blood vessels to relax.[14] The removal of functional endothelial cells completely abolishes the vasorelaxant activity, confirming the endothelium-dependent nature of this effect.[13][14]

In addition to their effects on blood vessels, some of these derivatives also possess antioxidant properties.[13][14] The 2-(1-adamantylthio)nicotinic acid analog was identified as the most potent antioxidant in its series, as measured by the DPPH radical scavenging assay.[14] This dual-action profile as both a vasorelaxant and an antioxidant makes these compounds particularly interesting for cardiovascular drug development.[13][14]

## Experimental Protocols and Synthetic Methodologies

The successful development of these derivatives relies on robust synthetic chemistry and rigorous biological evaluation.

## General Synthesis Workflow

The synthesis of biologically active derivatives typically begins with the core **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** or a related nicotinic acid starting material. This is then subjected to a series of reactions to introduce diverse functional groups.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and validation of derivatives.

## Protocol 1: Synthesis of Nicotinic Acid Acylhydrazone Derivatives

This protocol is adapted from methodologies described for creating antimicrobial agents.[\[9\]](#)

- Esterification: Convert the starting nicotinic acid to its corresponding methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).
- Hydrazinolysis: Reflux the resulting nicotinic acid ester with hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours to produce nicotinic acid hydrazide.
- Condensation: Dissolve the nicotinic acid hydrazide in ethanol. Add a catalytic amount of glacial acetic acid.
- Aldehyde Addition: Add an equimolar amount of the desired aromatic or heterocyclic aldehyde (e.g., 5-nitrofuran-2-carbaldehyde) to the solution.
- Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture. The resulting solid precipitate (the acylhydrazone derivative) is collected by filtration.
- Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent to obtain the pure compound.
- Characterization: Confirm the structure of the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and FT-IR, along with elemental analysis.[\[9\]](#)

## Protocol 2: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

This protocol outlines the screening of compounds for their ability to inhibit inflammatory responses.[\[10\]](#)

- Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ibuprofen).
- Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours.
- Nitrite Measurement (Griess Assay): Collect the cell supernatant. Measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates anti-inflammatory activity.
- Cytokine Analysis (ELISA): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant.
- Cell Viability (MTT Assay): Assess the cytotoxicity of the compounds by performing an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cell death.[\[10\]](#)

## Conclusion and Future Directions

The derivatization of the **2-(2-Ethoxy-2-oxoethyl)nicotinic acid** scaffold has proven to be a highly fruitful strategy for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates a remarkable breadth of biological activity, spanning from potent antimicrobial and antifungal effects to targeted anticancer, anti-inflammatory, and vasorelaxant properties. The structure-activity relationship studies provide a clear roadmap for medicinal chemists, indicating that specific substitutions, such as the inclusion of a 5-nitrofuran moiety for antimicrobial activity or tailored phenyl groups for anti-inflammatory effects, can dramatically enhance potency and selectivity.

Future research should focus on the preclinical and clinical development of the most promising lead compounds. This includes comprehensive *in vivo* efficacy studies in relevant animal models, detailed pharmacokinetic and toxicology profiling, and further lead optimization to enhance drug-like properties. The versatility of the nicotinic acid core suggests that its potential is far from exhausted, and continued exploration of its derivatives is poised to deliver the next generation of therapies for a wide range of human diseases.

## References

- Al-Ostoot, F.H., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- Yeh, H.-C., et al. (2010). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. MDPI.
- Yeh, H.-C., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidant properties of thionicotinic acid derivatives. PubMed.
- Mahmoud, Z.A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Yeh, H.-C., et al. (2010). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate.
- Al-Masoudi, N.A., et al. (2019). Synthesis of the key compound, 2-(2-ethoxy-2-oxoethyl) nicotinic acid (8). ResearchGate.
- Abdel-hameid, M.K., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine.
- Newhouse, P., & Kelton, M. (2016). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Oxford Academic.
- Benyó, Z., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- Ali, A.A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
- Moon, M., Lee, S.H., & Cheong, C. (2010). A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal. Semantic Scholar.
- Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed.
- Journal of Emerging Technologies and Innovative Research. (2021). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. JETIR.
- Li, Y., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.

- Kamanna, V.S., & Kashyap, M.L. (2008). Mechanism of action of niacin. PubMed.
- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 35969-51-8|2-(2-Ethoxy-2-oxoethyl)nicotinic acid|BLD Pharm [bldpharm.com]
- 8. 2-(2-Ethoxy-2-oxoethyl)nicotinic acid,35969-51-8-Amadis Chemical [amadischem.com]
- 9. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]

- 14. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [biological activity of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586375#biological-activity-of-2-2-ethoxy-2-oxoethyl-nicotinic-acid-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)